Dinitro-o-cresol

Description

Structure

3D Structure

Properties

CAS No. |

1335-85-9 |

|---|---|

Molecular Formula |

C7H6N2O5 CH3C6H2OH(NO2)2 C7H6N2O5 |

Molecular Weight |

198.13 g/mol |

IUPAC Name |

2-methyl-3,4-dinitrophenol |

InChI |

InChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3 |

InChI Key |

IUOFDOCUNLJHFO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |

boiling_point |

312 °C |

density |

1.58 g/cm³ |

melting_point |

87.5 °C |

Other CAS No. |

1335-85-9 534-52-1 |

physical_description |

ODOURLESS YELLOW CRYSTALS. |

solubility |

Solubility in water, g/100ml at 20 °C: 0.694 |

Synonyms |

Dinitro-2-methylphenol |

vapor_density |

Relative vapor density (air = 1): 6.8 |

vapor_pressure |

Vapor pressure, Pa at 25 °C: 0.016 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2,4-Dinitro-o-cresol (DNOC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of 2,4-Dinitro-o-cresol (DNOC). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this organic compound.

Chemical Identity and Structure

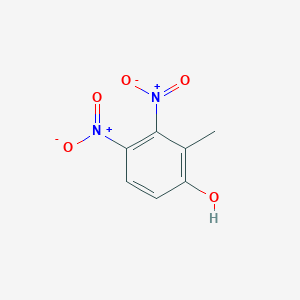

2,4-Dinitro-o-cresol, systematically named 2-methyl-4,6-dinitrophenol, is a synthetic organic compound.[1] It is a yellow crystalline solid that is sparingly soluble in water.[2] Historically, DNOC was utilized as a pesticide, fungicide, and insecticide, though its use has been largely discontinued due to its high toxicity to humans.[3][4]

The structural formula of DNOC is C₇H₆N₂O₅.[2] The molecule consists of a cresol (methylphenol) backbone with two nitro group substituents.

References

The Cellular Mechanism of Action of Dinitro-o-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a pesticide and herbicide. Its potent biological activity stems from its function as a classical uncoupler of oxidative phosphorylation in mitochondria. This guide provides an in-depth technical overview of the cellular mechanism of action of DNOC, focusing on its direct effects on mitochondrial bioenergetics and the subsequent downstream cellular consequences. Quantitative data on its efficacy and toxicity are presented, alongside detailed experimental protocols for studying its effects. Visual diagrams of the key molecular pathways and experimental workflows are provided to facilitate a comprehensive understanding of DNOC's cellular impact.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of DNOC at the cellular level is the uncoupling of oxidative phosphorylation.[1][2][3] As a lipophilic weak acid, DNOC acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force (Δp) that is essential for ATP synthesis.[1]

This uncoupling has several immediate and critical consequences for cellular metabolism:

-

Increased Electron Transport Chain (ETC) Activity: With the proton gradient dissipated, the inhibitory effect on the ETC is released, leading to an uncontrolled increase in the rate of electron transport and consequently, oxygen consumption.[1]

-

Decreased ATP Synthesis: By providing an alternative route for proton re-entry into the mitochondrial matrix, DNOC bypasses ATP synthase. This effectively uncouples electron transport from ATP production, leading to a significant reduction in cellular ATP levels.[4]

-

Increased Heat Production (Thermogenesis): The energy stored in the proton gradient that is normally used for ATP synthesis is instead released as heat, leading to an increase in cellular and organismal temperature.[5][6] This is a hallmark of DNOC toxicity and was the basis for its historical, and dangerous, use as a weight-loss drug.[5][7]

Caption: Mechanism of DNOC as a protonophore uncoupling oxidative phosphorylation.

Downstream Cellular Consequences

The disruption of mitochondrial bioenergetics by DNOC triggers a cascade of secondary cellular events that contribute to its toxicity.

Induction of Mitochondrial Permeability Transition (MPT)

At uncoupling concentrations, and particularly in the presence of calcium (Ca2+), DNOC can induce the opening of the mitochondrial permeability transition pore (mPTP).[1] The mPTP is a non-selective, high-conductance channel in the inner mitochondrial membrane. Its prolonged opening leads to:

-

Collapse of the Mitochondrial Membrane Potential (ΔΨm): The massive influx of solutes and water into the mitochondrial matrix leads to the complete dissipation of the ΔΨm.

-

Mitochondrial Swelling: The osmotic imbalance causes the mitochondria to swell and eventually rupture the outer mitochondrial membrane.[1]

-

Release of Pro-apoptotic Factors: The rupture of the outer membrane releases proteins such as cytochrome c from the intermembrane space into the cytosol, which can initiate the intrinsic pathway of apoptosis.

This process is often associated with the oxidation of mitochondrial membrane protein thiols, a process that can be partially inhibited by antioxidants like catalase, suggesting the involvement of reactive oxygen species (ROS).[1] The immunosuppressant drug, Cyclosporin A, is a known inhibitor of the mPTP and can prevent DNOC-induced mitochondrial swelling.[1]

Caption: Downstream effects of DNOC leading to mitochondrial permeability transition.

Generation of Reactive Oxygen Species (ROS)

The hyperactive state of the electron transport chain induced by DNOC can lead to increased production of reactive oxygen species (ROS), such as superoxide radicals (O2•−). This occurs due to electron leakage at complexes I and III of the ETC. The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and further contribute to the opening of the mPTP.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity and toxicity of DNOC.

Table 1: In Vitro Efficacy of DNOC on Rat Liver Mitochondria

| Parameter | Concentration (µM) | Effect | Reference |

| Uncoupling of Oxidative Phosphorylation | 10 - 50 | Increase in succinate-supported respiration, decrease in transmembrane potential. | [1][8] |

| Inhibition of Respiration | > 50 | Inhibition of succinate-supported respiration, decrease in succinate dehydrogenase activity. | [1][8] |

Table 2: Acute Toxicity (LD50) of DNOC in Various Species

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 7 - 31 | [3] |

| Rat | Dermal | 200 - 600 | [5] |

| Mouse | Oral | 21 | [3] |

| Mouse | Dermal | 186.7 | [5] |

| Rabbit | Oral | 24.6 | [3] |

| Rabbit | Dermal | 1,000 - 1,732 | [5] |

| Guinea Pig | Oral | 24.6 | [3] |

| Cat | Oral | 50 | [3][9] |

| Mallard Duck | Oral | 22.7 | [10] |

Table 3: Human Exposure and Effects

| Exposure Dose/Concentration | Duration | Observed Effects | Reference |

| 0.92 - 1.27 mg/kg/day | 5 - 7 days | No effect on body weight. | [5] |

| 1.05 mg/kg/day (average) | 14 - 63 days | Average weight loss of 0.45 kg/week . | [5] |

| 3 mg/kg/day | 4 days | 70-100% increase in metabolic rate, sweating, lethargy, headache. | [5] |

| 1 mg/m³ (inhalation) | Not specified | Minimum lethal exposure. | |

| 29 mg/kg (oral) | Not specified | Minimum lethal exposure. |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DNOC's mechanism of action are provided below.

Measurement of Mitochondrial Respiration using a Clark-Type Oxygen Electrode

This protocol measures the rate of oxygen consumption in isolated mitochondria to assess the effects of DNOC on the electron transport chain.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4)

-

Substrates (e.g., 5 mM succinate + 2.5 µM rotenone, or 5 mM glutamate + 5 mM malate)

-

ADP solution (e.g., 100 mM)

-

DNOC stock solution (in DMSO or ethanol)

-

Clark-type oxygen electrode system (e.g., Hansatech Oxytherm, Oroboros Oxygraph)

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1-2 ml of pre-warmed (e.g., 30°C) respiration buffer to the electrode chamber.

-

Add the mitochondrial suspension (typically 0.5-1.0 mg protein/ml).

-

Add the respiratory substrate(s) to initiate basal respiration (State 2).

-

Add a known amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis-coupled respiration (State 3).

-

Once the added ADP is phosphorylated, respiration will return to a slower rate (State 4).

-

Add DNOC at various concentrations (e.g., 10, 20, 50, 100 µM) and record the rate of oxygen consumption. A significant increase in the State 4 respiration rate indicates uncoupling.

-

At the end of the experiment, add a respiratory chain inhibitor (e.g., antimycin A for Complex III or potassium cyanide for Complex IV) to confirm that the observed oxygen consumption is mitochondrial.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to qualitatively or quantitatively assess changes in the mitochondrial membrane potential.

Materials:

-

Cultured cells or isolated mitochondria

-

Fluorescent dye for ΔΨm (e.g., JC-1, TMRM, or TMRE)

-

Cell culture medium or appropriate buffer

-

DNOC stock solution

-

Positive control (uncoupler, e.g., FCCP or CCCP)

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure (using JC-1 with cultured cells):

-

Seed cells in a suitable format (e.g., 96-well plate, chamber slide).

-

Treat cells with various concentrations of DNOC for the desired time. Include untreated and positive control (FCCP) wells.

-

Prepare the JC-1 staining solution (typically 1-10 µg/ml in pre-warmed culture medium).

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Measure the fluorescence. For JC-1, healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while cells with a low ΔΨm will show green fluorescence (JC-1 monomers).

-

Analyze the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay measures the opening of the mPTP by monitoring mitochondrial swelling or the release of a fluorescent probe from the mitochondrial matrix.

Materials:

-

Isolated mitochondria

-

Swelling Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, pH 7.4)

-

Ca2+ solution (e.g., 1 M CaCl2)

-

DNOC stock solution

-

Cyclosporin A (inhibitor control)

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure (Mitochondrial Swelling Assay):

-

Resuspend isolated mitochondria in swelling buffer to a final concentration of approximately 0.5-1.0 mg/ml.

-

Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the absorbance at 540 nm.

-

Add Ca2+ (e.g., 100-200 µM) to induce mPTP opening.

-

Add DNOC at the desired concentration.

-

Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling due to water influx through the open mPTP.

-

In a parallel experiment, pre-incubate the mitochondria with Cyclosporin A before adding Ca2+ and DNOC to confirm that the observed swelling is mPTP-dependent.

Conclusion

Dinitro-o-cresol exerts its primary cellular effects by acting as a potent uncoupler of oxidative phosphorylation. This direct interference with mitochondrial energy metabolism leads to a cascade of detrimental events, including a collapse of the mitochondrial membrane potential, induction of the mitochondrial permeability transition, and the generation of reactive oxygen species. These cellular insults ultimately contribute to the high toxicity of DNOC. The experimental protocols and quantitative data provided in this guide offer a comprehensive framework for researchers to investigate the intricate cellular mechanisms of DNOC and other mitochondrial uncouplers. A thorough understanding of these mechanisms is crucial for assessing the risks associated with such compounds and for the potential development of therapeutic strategies that target mitochondrial function.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species | Semantic Scholar [semanticscholar.org]

- 6. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JoDrugs. 4,6-DINITRO-O-CRESOL AND SALTS [jodrugs.com]

- 10. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Threat: A Toxicological Deep-Dive into Dinitro-o-cresol (DNOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic chemical with a notorious history. Once employed as a pesticide and, alarmingly, as a weight-loss drug, its extreme toxicity to humans led to its ban in many countries.[1][2] This in-depth technical guide provides a comprehensive toxicological profile of DNOC, detailing its chemical properties, toxicokinetics, and the molecular mechanisms underpinning its adverse health effects. The information is curated for researchers, scientists, and drug development professionals to foster a deeper understanding of this hazardous compound and to aid in the development of risk assessments and potential therapeutic interventions for related toxic exposures. All quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical and Physical Properties

DNOC is a yellow, odorless crystalline solid. It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether.[3] Its chemical structure consists of a cresol (methylphenol) ring with two nitro groups, which are critical to its toxicological activity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

DNOC can be readily absorbed into the body through oral, dermal, and inhalation routes.[3][4]

-

Absorption: Upon exposure, DNOC is rapidly absorbed. Inhalation of DNOC dust or spray can lead to significant systemic absorption.[4] Dermal contact also results in absorption, with the skin acting as a potential reservoir, leading to prolonged exposure even after the source is removed.[4] Ingestion leads to rapid absorption from the gastrointestinal tract.[4]

-

Distribution: Once absorbed, DNOC binds to plasma proteins, particularly albumin, and is distributed to most tissues, including the liver, kidneys, brain, heart, spleen, and muscle.[3][4]

-

Metabolism: The primary metabolic pathway for DNOC detoxification is the reduction of one of its nitro groups to form less toxic amino derivatives.[3][4] The main metabolite is 6-amino-4-nitro-o-cresol (6-ANOC).[4] A smaller fraction of DNOC may undergo conjugation.[3][4] The reduction of the 6-nitro group is a more significant detoxification pathway than the reduction of the 4-nitro group.[4]

-

Excretion: DNOC and its metabolites are primarily excreted in the urine.[4] The elimination rate can vary between species.[5]

Experimental Protocol: Analysis of DNOC in Biological Samples

The determination of DNOC and its metabolites in biological matrices like blood and urine is crucial for exposure assessment and clinical diagnosis. A common analytical approach involves Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Urine/Blood):

-

Hydrolysis (for conjugated metabolites): Urine samples are often subjected to acidic or enzymatic hydrolysis to cleave conjugated metabolites, releasing the parent compound or its primary metabolites.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The sample is extracted with a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) to isolate DNOC and its metabolites from the biological matrix. SPE with appropriate cartridges can also be used for cleanup and concentration.

-

Derivatization: To improve the volatility and chromatographic properties of DNOC for GC analysis, it is often derivatized, for instance, by methylation or silylation.

GC-MS Analysis:

-

Gas Chromatograph (GC): The extracted and derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer (MS): The separated compounds are then introduced into a mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions characteristic of DNOC and its metabolites to enhance sensitivity and selectivity.

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[6][7] DNOC is a potent protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6][7]

The process unfolds as follows:

-

The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.

-

This proton-motive force drives the ATP synthase enzyme, which phosphorylates ADP to produce ATP.

-

DNOC, in its protonated form, diffuses across the inner mitochondrial membrane into the matrix.

-

In the more alkaline environment of the matrix, DNOC releases its proton.

-

The resulting anionic form of DNOC then diffuses back across the membrane to the intermembrane space, where it picks up another proton.

-

This cyclical transport of protons bypasses the ATP synthase, effectively "uncoupling" electron transport from ATP synthesis. The energy from the proton gradient is dissipated as heat, leading to hyperthermia, a hallmark of DNOC poisoning.[6][7]

Caption: Mechanism of DNOC-induced uncoupling of oxidative phosphorylation.

Health Effects

Exposure to DNOC can lead to a range of severe health effects, from acute poisoning to chronic conditions.[8]

Acute Toxicity

Acute exposure to DNOC can be life-threatening. The primary symptoms are a direct consequence of the uncoupling of oxidative phosphorylation and the resulting increase in metabolic rate.[8] These include:

-

Hyperthermia (high fever)

-

Profuse sweating

-

Increased heart rate (tachycardia)

-

Increased respiratory rate

-

Headache, dizziness, and restlessness

-

In severe cases, convulsions, coma, and death can occur.[8]

Subchronic and Chronic Toxicity

Repeated or prolonged exposure to lower levels of DNOC can lead to chronic health problems, including:

-

Fatigue and weight loss

-

Cataract formation[8]

-

Peripheral neuritis (nerve damage)

-

Skin rashes (urticarial eruptions)[9]

-

Yellow staining of the skin, hair, and conjunctivae[9]

Genotoxicity

DNOC has shown evidence of genotoxicity in some studies. It has tested positive in some in vitro and in vivo assays for chromosomal aberrations.[9]

Carcinogenicity

There is currently insufficient evidence to classify DNOC as a human carcinogen.[8]

Reproductive and Developmental Toxicity

Limited studies in animals suggest that DNOC may have adverse effects on reproduction, including effects on sperm and the absence of corpora lutea.[9] However, there is a lack of reliable data on the reproductive and developmental effects of DNOC in humans.[9]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of DNOC.

Table 1: Acute Lethal Doses (LD50/LC50) of DNOC

| Species | Route of Exposure | LD50/LC50 | Reference(s) |

| Rat | Oral | 7 - 85 mg/kg | [1] |

| Mouse | Oral | 16 - 47 mg/kg | [1] |

| Rabbit | Oral | 24.6 mg/kg | [10] |

| Guinea Pig | Oral | 24.6 mg/kg | [10] |

| Cat | Oral | 50 mg/kg | [1] |

| Sheep | Oral | 200 mg/kg | [1] |

| Goat | Oral | 100 mg/kg | [1] |

| Rat | Dermal | 200 - 600 mg/kg | [9] |

| Mouse | Dermal | 186.7 mg/kg | [9] |

| Rabbit | Dermal | 1000 - 1732 mg/kg | [9] |

| Rat | Inhalation (4h) | 0.23 mg/L (formulation) | [1] |

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of DNOC

| Species | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference(s) |

| Rat | 90 days | Oral (diet) | 8.4 mg/kg/day | 17.3 mg/kg/day | Reduced body weight | [11] |

| Rat | 90 days | Oral (diet) | - | 20 mg/kg/day | Decreased testes/prostate weight, reduced spermatogenesis | [9] |

| Human | Intermediate | Oral | - | 0.35 - 1.2 mg/kg/day | Increased basal metabolic rate, clinical signs, cataracts | [11] |

Experimental Protocols for Key Toxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

General Protocol:

-

Bacterial Strains: Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537 are commonly used, each detecting different types of mutations (e.g., frameshift vs. base-pair substitution).

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of DNOC in a minimal agar medium containing a trace amount of histidine to allow for a few initial cell divisions.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

In Vivo Chromosomal Aberration Assay in Mouse Bone Marrow

Principle: This assay assesses the potential of a substance to induce structural chromosomal damage in the bone marrow cells of mammals.

General Protocol:

-

Animal Model: Mice are typically used.

-

Dosing: Animals are administered DNOC, usually via oral gavage or intraperitoneal injection, at several dose levels. A positive control (a known clastogen) and a negative control (vehicle) are also included.

-

Metaphase Arrest: Prior to sacrifice, the animals are treated with a spindle inhibitor (e.g., colchicine or Colcemid®) to arrest cells in metaphase, when chromosomes are most condensed and visible.

-

Tissue Collection and Slide Preparation: Bone marrow is flushed from the femurs, and the cells are harvested. The cells are then treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per animal are analyzed under a microscope for structural aberrations (e.g., breaks, gaps, deletions, exchanges). The frequency of aberrant cells is calculated and compared between the treated and control groups.

Caption: A typical experimental workflow for assessing DNOC toxicity.

Conclusion

Dinitro-o-cresol remains a significant toxicological concern due to its potent ability to uncouple oxidative phosphorylation and its potential for genotoxicity. This guide has provided a comprehensive overview of its toxicological profile, including quantitative data, mechanisms of action, and detailed experimental methodologies. A thorough understanding of the multifaceted toxicity of DNOC is essential for mitigating the risks associated with exposure to this and structurally related compounds and for the development of effective countermeasures. The presented information serves as a critical resource for the scientific community in addressing the ongoing challenges posed by environmental toxicants.

References

- 1. pic.int [pic.int]

- 2. cdc.gov [cdc.gov]

- 3. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. epa.gov [epa.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Dinitro-o-cresol (DNOC) as an Uncoupler of Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitro-o-cresol (DNOC), a synthetic chemical historically used as a pesticide and controversially as a weight-loss agent, is a potent uncoupler of mitochondrial oxidative phosphorylation.[1] This technical guide provides an in-depth analysis of the core mechanisms of DNOC's action on mitochondria, summarizing key experimental findings, providing detailed protocols for its study, and illustrating the involved signaling pathways. By acting as a protonophore, DNOC disrupts the mitochondrial proton gradient, leading to a cascade of bioenergetic alterations, including increased oxygen consumption, dissipation of the membrane potential, and a halt in ATP synthesis, with the liberated energy being dissipated as heat.[2] Understanding these mechanisms is crucial for toxicological assessment and for exploring the potential, albeit risky, therapeutic applications of mitochondrial uncoupling.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

4,6-dinitro-o-cresol (DNOC) is a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane. Its primary mechanism of action is the uncoupling of the electron transport chain (ETC) from ATP synthesis.[2] In normally functioning mitochondria, the ETC pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient, or proton-motive force. This force is utilized by ATP synthase to produce ATP.

DNOC, in its protonated form, enters the mitochondrial matrix. The higher pH of the matrix causes DNOC to deprotonate, releasing a proton. The resulting anionic form of DNOC is then able to translocate back across the inner mitochondrial membrane, driven by the membrane potential. In the more acidic intermembrane space, it becomes protonated again and can repeat the cycle. This process effectively shuttles protons back into the matrix, bypassing ATP synthase and dissipating the proton gradient.[2] The energy stored in the gradient is consequently released as heat, leading to hyperthermia, a hallmark of DNOC toxicity.[1]

Data Presentation: Effects of DNOC on Mitochondrial Function

Table 1: Effect of DNOC on Succinate-Supported Mitochondrial Respiration

| DNOC Concentration (µM) | Effect on State 4 Respiration (Absence of ADP) | Effect on State 3 Respiration (Presence of ADP) | Effect on Succinate Dehydrogenase Activity |

| 10 - 50 | Increase | Increase | No significant inhibition |

| > 50 | Inhibition | Inhibition | Decrease |

Data synthesized from Almeida et al. (1997).[2] "Increase" indicates a stimulation of oxygen consumption, characteristic of uncoupling. "Inhibition" at higher concentrations suggests a direct inhibitory effect on the respiratory chain.

Table 2: Effects of DNOC on Mitochondrial Membrane Potential and Permeability

| DNOC Concentration (µM) | Effect on Transmembrane Potential | Induction of Mitochondrial Swelling (in K+-acetate medium) | Induction of Mitochondrial Permeability Transition (MPT) |

| 10 - 50 | Decrease | Yes | Yes (in Ca2+-loaded mitochondria) |

Data synthesized from Almeida et al. (1997).[2] The decrease in transmembrane potential and induction of swelling are direct consequences of the protonophoric activity of DNOC. MPT is a secondary effect observed at uncoupling concentrations.

Table 3: Inhibition of DNOC-Induced Mitochondrial Permeability Transition

| Treatment | Effect on DNOC-Induced Mitochondrial Swelling in the Presence of Ca2+ |

| Cyclosporin A | Prevention of swelling |

| Catalase | Partial inhibition of swelling and protein thiol oxidation |

Data synthesized from Almeida et al. (1997).[2] Cyclosporin A is a known inhibitor of the mitochondrial permeability transition pore. The partial effect of catalase suggests the involvement of reactive oxygen species (ROS) in the process.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of DNOC on mitochondrial function.

Measurement of Mitochondrial Respiration (Oxygen Consumption)

This protocol is based on high-resolution respirometry, often using an Oroboros Oxygraph-2k or similar instrument, and employs a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to dissect the function of different parts of the electron transport chain.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration medium (e.g., MiR05)

-

Substrates: Pyruvate, Malate, Glutamate, Succinate, ADP

-

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

-

DNOC stock solution (in DMSO or ethanol)

-

High-resolution respirometer

Procedure:

-

Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

-

Chamber Preparation: Add 2 mL of respiration medium to the respirometer chambers and bring to the desired temperature (e.g., 37°C).

-

Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

-

SUIT Protocol:

-

ROUTINE respiration: Allow the respiration to stabilize to measure the basal respiration rate with endogenous substrates.

-

LEAK respiration (State 4): Add Complex I-linked substrates (e.g., 5 mM pyruvate, 2 mM malate, 10 mM glutamate). The resulting respiration rate in the absence of ADP reflects the proton leak.

-

OXPHOS capacity (State 3): Add a saturating concentration of ADP (e.g., 2.5 mM) to measure the maximal capacity of oxidative phosphorylation with Complex I substrates.

-

Succinate-supported respiration: Add succinate (e.g., 10 mM) to provide electrons to Complex II, measuring convergent electron flow.

-

DNOC Titration: In a separate experiment or after reaching a stable state, perform a stepwise titration of DNOC (e.g., in 10 µM increments) to observe its uncoupling effect.

-

ETS capacity: Add a chemical uncoupler like FCCP (carbonyl cyanide m-chlorophenyl hydrazone) to its optimal concentration to measure the maximum capacity of the electron transport system.

-

Inhibition: Add rotenone to inhibit Complex I, followed by antimycin A to inhibit Complex III, to determine residual oxygen consumption (non-mitochondrial).

-

-

Data Analysis: Calculate oxygen consumption rates (in pmol O₂/s/mg mitochondrial protein) for each state and in the presence of different DNOC concentrations.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1, which exhibits a potential-dependent shift in its fluorescence emission spectrum. In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red. In mitochondria with low potential, it remains as monomers that fluoresce green.

Materials:

-

Cultured cells or isolated mitochondria

-

JC-1 staining solution (e.g., 5 µg/mL)

-

Cell culture medium or appropriate buffer

-

DNOC stock solution

-

Positive control (e.g., FCCP or CCCP)

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere. For isolated mitochondria, prepare a suspension in an appropriate buffer.

-

DNOC Treatment: Treat the cells or mitochondria with various concentrations of DNOC for a predetermined time. Include a vehicle control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).

-

JC-1 Staining: Remove the treatment medium and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells or mitochondria with a suitable buffer to remove excess dye.

-

Fluorescence Measurement:

-

Microscopy: Visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence.

-

Plate Reader/Flow Cytometer: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Mitochondrial Permeability Transition (MPT)

The calcein-AM/cobalt assay is a common method to assess the opening of the mitochondrial permeability transition pore (mPTP). Calcein-AM is a cell-permeant dye that becomes fluorescent (calcein) upon hydrolysis by esterases in the cytosol and mitochondrial matrix. Cobalt chloride (CoCl₂) quenches cytosolic calcein fluorescence but cannot cross the inner mitochondrial membrane. Opening of the mPTP allows CoCl₂ to enter the matrix and quench the mitochondrial calcein fluorescence.

Materials:

-

Cultured cells

-

Calcein-AM

-

Cobalt chloride (CoCl₂)

-

DNOC stock solution

-

Positive control for MPT induction (e.g., ionomycin + Ca²⁺)

-

MPT inhibitor (e.g., Cyclosporin A)

-

Fluorescence microscope

Procedure:

-

Dye Loading: Incubate cells with calcein-AM (e.g., 1 µM) and CoCl₂ (e.g., 1 mM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye and CoCl₂.

-

Treatment: Add fresh medium containing the desired concentrations of DNOC. Include a vehicle control, a positive control, and a group pre-treated with Cyclosporin A before DNOC addition.

-

Imaging: Monitor the mitochondrial calcein fluorescence over time using a fluorescence microscope.

-

Data Analysis: A rapid decrease in mitochondrial fluorescence indicates the opening of the mPTP. Quantify the rate and extent of fluorescence loss.

Measurement of ATP Synthase Activity

This protocol measures the ATP hydrolysis (reverse) activity of ATP synthase, which is coupled to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is monitored.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay buffer (containing PEP, pyruvate kinase, lactate dehydrogenase, and NADH)

-

ATP solution

-

Oligomycin (ATP synthase inhibitor)

-

DNOC stock solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare mitochondrial samples and treat with different concentrations of DNOC.

-

Assay Reaction: In a cuvette, combine the assay buffer with the DNOC-treated mitochondrial sample.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Inhibition Control: After a stable rate is achieved, add oligomycin to inhibit ATP synthase. The remaining rate of NADH oxidation is considered non-specific.

-

Data Analysis: Calculate the specific activity of ATP synthase by subtracting the oligomycin-insensitive rate from the total rate and normalizing to the amount of mitochondrial protein. A decrease in activity would be expected in the presence of DNOC due to the dissipation of the proton gradient required for the forward reaction, which may indirectly affect the enzyme's function or integrity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms and experimental logic described in this guide.

Caption: Mechanism of DNOC as a protonophore uncoupler.

Caption: Experimental workflow for a SUIT protocol with DNOC.

Caption: Cellular signaling cascade following DNOC exposure.

Conclusion

This compound is a classic and potent uncoupler of oxidative phosphorylation with profound effects on mitochondrial bioenergetics. Its ability to dissipate the proton gradient leads to a futile cycle of substrate oxidation, increased thermogenesis, and cellular stress, which can culminate in cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of DNOC and other mitochondrial uncouplers. While the therapeutic window for such compounds is notoriously narrow, a thorough understanding of their molecular mechanisms remains a critical area of research in toxicology, metabolism, and drug development. Further studies are needed to generate comprehensive quantitative data to fully characterize the dose-dependent effects of DNOC on mitochondrial function.

References

The Environmental Fate and Degradation of DNOC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-ortho-cresol (DNOC), specifically 4,6-dinitro-o-cresol, is a synthetic organic compound historically used as a pesticide, herbicide, and insecticide.[1][2] Its use has been largely discontinued in many countries due to its high toxicity to humans and potential for long-term adverse effects on the environment.[3] Understanding the environmental fate and degradation pathways of DNOC is crucial for assessing its persistence, predicting its environmental impact, and developing effective remediation strategies for contaminated sites. This technical guide provides an in-depth overview of the abiotic and biotic degradation processes that govern the transformation of DNOC in various environmental compartments.

Environmental Fate of DNOC

DNOC's behavior in the environment is dictated by a combination of its physicochemical properties and the prevailing environmental conditions. It is a yellow, odorless solid with slight solubility in water.[1][4]

In Soil: DNOC exhibits moderate to low mobility in most soil types, with a tendency to adsorb to soil particles, particularly in soils with high organic matter and clay content.[1][5] This adsorption reduces its potential for leaching into groundwater. The persistence of DNOC in soil can vary, with reported half-lives ranging from a few days to over a month, largely dependent on microbial activity.[5][6]

In Water: In aquatic systems, DNOC tends to partition to sediment.[1] Its low volatility, indicated by a Henry's law constant of 2.46 x 10⁻⁷ atm·m³/mol, means it does not readily evaporate from water surfaces.[3] The degradation of DNOC in water is influenced by factors such as sunlight (photodegradation) and the presence of microorganisms (biodegradation).[3]

In Air: Due to its low vapor pressure, DNOC is not expected to be a significant atmospheric pollutant.[3] When present in the air, it is not likely to travel far from its source and can be removed by wet deposition (rain and snow).[1]

Degradation Pathways of DNOC

The transformation of DNOC in the environment occurs through three primary mechanisms: biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a key process in the breakdown of DNOC in both soil and water, primarily carried out by microorganisms such as bacteria and fungi.[1][6] The rate and extent of biodegradation are influenced by factors including microbial population density, temperature, pH, and the availability of other nutrients.

Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), microorganisms can utilize DNOC as a source of carbon and nitrogen.[7] The primary aerobic degradation pathway involves the reduction of the nitro groups to amino groups. Key metabolites identified in aerobic biodegradation include:

-

6-amino-4-nitro-o-cresol

-

4-amino-6-nitro-o-cresol

-

2-methyl-6-nitro-catechol

-

2-methyl-6-amino-catechol

-

2,3,5-trihydroxytoluene[6]

Some bacterial strains, such as Pseudomonas sp., are capable of ring cleavage of the DNOC molecule.[6]

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can also degrade DNOC. This process is particularly relevant in saturated soils and sediments. The anaerobic degradation pathway also primarily involves the reduction of the nitro groups. Studies have shown that under anaerobic conditions, dinitrophenols can be rapidly converted to their 6-amino derivatives, which are then further reduced to diamino compounds.[8] However, DNOC has been found to be resistant to anaerobic biodegradation under methanogenic conditions.[6]

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This is a significant degradation pathway for DNOC in surface waters and on the surface of soil. The photolytic half-life of DNOC in aqueous systems has been estimated to be around 10.5 days.[3] Photodegradation can involve the reduction of the nitro groups or the displacement of a nitro group with a hydroxyl group. The presence of photosensitizers, such as chlorophyll, and reducing agents can enhance the photochemical reduction of DNOC in water.[5]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. DNOC is generally stable to hydrolysis in sterile water at environmentally relevant pH values.[3] However, hydrolysis may be more significant on the surfaces of clay minerals, particularly under acidic conditions, although experimental evidence for this is limited.[5][6]

Quantitative Data on DNOC Degradation

The persistence of DNOC in the environment is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

| Environmental Compartment | Degradation Process | Half-life (DT50) | Conditions | Reference(s) |

| Soil | Aerobic Biodegradation | < 12 days | 20°C | [3] |

| Soil | Aerobic Biodegradation | 15 days | 5°C | [3] |

| Soil | Biodegradation | 14 days | Soil column experiment | [6] |

| Soil | Biodegradation | 15 days | Field plot analysis | [6] |

| Soil | Biodegradation | 14 days to >1 month | Various studies | [5][6] |

| Surface Water | Aerobic Biodegradation | 3 - 5 weeks | Aerobic conditions | [3] |

| Aqueous Systems | Photodegradation | 10.5 days (253 hours) | - | [2][3] |

| Water/Sediment | Biotic and Abiotic | ~30 days | Rhine River pesticide spill | [5][6] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of DNOC's environmental fate. Below are generalized protocols for key degradation studies.

Soil Biodegradation Microcosm Study

A soil microcosm study is a common method to evaluate the biodegradation of pesticides in a controlled laboratory setting.

Objective: To determine the rate and extent of DNOC biodegradation in soil under aerobic or anaerobic conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Microcosm Setup: Distribute a known weight of soil into replicate glass containers (microcosms).

-

DNOC Application: Prepare a stock solution of DNOC in a suitable solvent. Apply the DNOC solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate.

-

Incubation:

-

Aerobic: Maintain the soil moisture at a specific level (e.g., 50-60% of water holding capacity). Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). Ensure adequate aeration by loosely capping the containers or periodically opening them.

-

Anaerobic: Saturate the soil with deoxygenated water. Purge the headspace of the microcosms with an inert gas (e.g., nitrogen or argon) and seal them. Incubate in the dark at a constant temperature.

-

-

Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis.

-

Extraction: Extract DNOC and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification of DNOC and identification of metabolites.

Aqueous Photodegradation Study

This protocol outlines a method to assess the photodegradation of DNOC in water.

Objective: To determine the rate of DNOC photodegradation in an aqueous solution under controlled irradiation.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of DNOC of a known concentration in purified water. The pH of the solution should be controlled using appropriate buffers.

-

Irradiation Setup: Place the DNOC solution in quartz tubes or a photoreactor that allows for the transmission of the desired wavelengths of light.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) or a specific UV lamp. The intensity of the light source should be measured and controlled.

-

Experimental Conditions: Conduct the experiment at a constant temperature. Include dark controls (tubes wrapped in aluminum foil) to account for any degradation not due to light.

-

Sampling: At various time points, withdraw aliquots from the irradiated and dark control solutions.

-

Analysis: Analyze the samples directly by HPLC-UV or LC-MS/MS to determine the concentration of DNOC.

Hydrolysis Study

This protocol is designed to evaluate the abiotic degradation of DNOC through hydrolysis.

Objective: To determine the rate of DNOC hydrolysis at different pH values and temperatures.

Methodology:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at a range of pH values (e.g., 4, 7, and 9).

-

Experimental Setup: Add a known concentration of DNOC to each sterile buffer solution in sealed, sterile containers.

-

Incubation: Incubate the solutions in the dark at a constant temperature. To assess the effect of temperature, run parallel experiments at different temperatures (e.g., 25°C and 50°C).

-

Sampling: Periodically collect samples from each container under sterile conditions.

-

Analysis: Analyze the samples for the concentration of DNOC using HPLC-UV or LC-MS/MS.

Visualizations

DNOC Degradation Pathways

Caption: Major degradation pathways of DNOC in the environment.

Experimental Workflow for DNOC Soil Biodegradation Study

Caption: Workflow for a typical DNOC soil biodegradation experiment.

Conclusion

The environmental fate of DNOC is a complex interplay of its physicochemical properties and various degradation processes. Biodegradation by soil and water microorganisms is the primary mechanism for its dissipation, leading to the formation of several amino-derivatives. Photodegradation also contributes significantly to its removal in sunlit surface waters. While generally stable to hydrolysis, this process may play a role under specific conditions. The persistence of DNOC, as indicated by its half-life, is highly variable and dependent on environmental factors. A thorough understanding of these degradation pathways and the methodologies to study them is essential for managing the risks associated with DNOC contamination and for the development of effective remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

Dinitro-o-cresol (DNOC): A Technical Whitepaper on its Historical Use as a Pesticide and Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-o-cresol (DNOC), a synthetic organic compound, holds a significant place in the history of crop protection. First utilized as an insecticide in the 1890s and later as an herbicide from the 1930s, its broad-spectrum efficacy made it a widely adopted solution for pest and weed management in various agricultural systems.[1][2] However, due to its high toxicity to humans and environmental concerns, its use has been largely discontinued in many parts of the world, including a ban on its use as a pesticide in the United States in 1991.[1][2][3] This technical guide provides an in-depth review of the historical applications of DNOC, its mode of action, and the experimental methodologies used to evaluate its efficacy and environmental fate.

Chemical and Physical Properties

DNOC, with the chemical formula CH₃C₆H₂(NO₂)₂OH, is a yellow, odorless solid with low solubility in water.[1] It was commonly formulated as soluble concentrates (SL), suspension concentrates (SC), emulsifiable concentrates (EC), pastes (PA), or wettable powders (WP), with active ingredient concentrations ranging from 130 to 560 g/L.[4]

Historical Applications as a Pesticide and Herbicide

DNOC was a versatile pesticide with a range of applications in agriculture. Its primary uses included:

-

Insecticide and Acaricide: As a dormant spray on fruit trees, DNOC was effective against the overwintering eggs of various pests, including aphids and mites.[5][6][7][8] It acted as a non-systemic stomach and contact poison.[9]

-

Herbicide: DNOC was used to control annual broadleaf weeds in cereal crops.[10]

-

Defoliant and Desiccant: It was also employed as a defoliant in deciduous fruit orchards and as a pre-harvest desiccant for potatoes and leguminous seed crops.[3][4]

Data Presentation: Application Rates

The following tables summarize the historical application rates of DNOC for its various uses. It is important to note that specific rates varied depending on the target pest or weed, crop, formulation, and regional regulations.

| Crop | Target | Application Timing | Application Rate (Active Ingredient) |

| Fruit Trees (Apples, Pears, etc.) | Overwintering insect and mite eggs (e.g., aphids) | Dormant season (winter) | 840 - 8400 g/ha |

| Cereals | Annual broadleaf weeds | Post-emergence | Data not consistently available in precise figures. |

| Potatoes | Haulm desiccation | Pre-harvest | Up to 5600 g/ha (5.6 kg/ha ) |

Table 1: Historical Application Rates of DNOC

Mode of Action

DNOC's primary mode of action is the uncoupling of oxidative phosphorylation in mitochondria.[11] This disruption of cellular respiration prevents the formation of ATP, the primary energy currency of the cell. The energy that would normally be used for ATP synthesis is instead released as heat, leading to a rapid increase in metabolic rate and body temperature in exposed organisms.[12]

Figure 1: Simplified Signaling Pathway of DNOC's Mode of Action (Within 100 characters)

Toxicity Profile

DNOC is highly toxic to mammals and moderately toxic to aquatic organisms and earthworms.[13]

| Organism | Endpoint | Value |

| Mammals | ||

| Rat (oral) | LD50 | 25 - 40 mg/kg |

| Human (oral) | Estimated lethal dose | 1 - 3 g |

| Aquatic Organisms | ||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | Data not consistently available in precise figures. |

| Daphnia magna (Water Flea) | 48-hour EC50 | Data not consistently available in precise figures. |

| Green Algae (Selenastrum capricornutum) | 72-hour EC50 | Data not consistently available in precise figures. |

| Other Non-Target Organisms | ||

| Honeybee (Apis mellifera) | Oral LD50 | 2 µ g/bee |

| Earthworm (Eisenia fetida) | 14-day LC50 | >1000 mg/kg soil |

Table 2: Acute Toxicity of DNOC to Various Organisms

Environmental Fate

DNOC is not expected to be persistent in the environment.[13] It is moderately soluble in water and can be subject to microbial degradation in soil and water.[9] However, its potential for runoff from agricultural land into nearby water sources was a significant environmental concern.[9]

Experimental Protocols

Protocol 1: Determination of DNOC Residues in Soil by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general procedure for the extraction and quantification of DNOC from soil samples.

-

Sample Preparation:

-

Air-dry a representative soil sample and sieve to remove large debris.

-

Weigh a subsample (e.g., 10-20 g) into a centrifuge tube.

-

-

Extraction:

-

Add an appropriate extraction solvent (e.g., a mixture of acetonitrile and water).

-

Vortex or shake vigorously for a specified time (e.g., 30 minutes) to ensure thorough mixing.

-

Centrifuge the sample to separate the soil particles from the solvent.

-

Collect the supernatant (the liquid extract).

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Pass the extract through a C18 SPE cartridge to remove interfering substances.

-

Elute the DNOC from the cartridge with a suitable solvent (e.g., methanol).

-

-

Analysis by HPLC:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and acidified water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength specific for DNOC (e.g., 270 nm).

-

Quantification: Compare the peak area of the DNOC in the sample to a calibration curve prepared from standards of known concentrations.

-

Protocol 2: Field Efficacy Trial for a DNOC-based Herbicide

This protocol outlines a typical experimental design for evaluating the effectiveness of a DNOC herbicide in controlling broadleaf weeds in a cereal crop.

-

Experimental Design:

-

Utilize a randomized complete block design with multiple replicates (typically 3-4) for each treatment.

-

Include an untreated control plot in each block for comparison.

-

-

Plot Establishment:

-

Establish small plots of a uniform cereal crop infested with the target broadleaf weed species.

-

Ensure plots are of a sufficient size to minimize edge effects.

-

-

Treatment Application:

-

Apply the DNOC herbicide at various rates using a calibrated sprayer to ensure uniform coverage.

-

Record environmental conditions at the time of application (e.g., temperature, humidity, wind speed).

-

-

Data Collection:

-

Assess weed control efficacy at set intervals after application (e.g., 7, 14, and 28 days).

-

Use visual ratings (e.g., a scale of 0-100%, where 0 is no control and 100 is complete control) or quantitative measurements (e.g., weed biomass or density).

-

Assess crop phytotoxicity (injury) using a similar rating scale.

-

-

Statistical Analysis:

-

Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

-

Figure 2: Generalized Experimental Workflow for Pesticide Field Trial (Within 100 characters)

Conclusion

This compound was a historically important pesticide and herbicide due to its broad-spectrum activity. Its use as a dormant spray on fruit trees and as a broadleaf herbicide in cereals provided effective pest and weed control for several decades. However, its high acute toxicity and potential for environmental contamination led to its eventual decline and prohibition in many countries. Understanding the historical context of DNOC's use, its mode of action, and the methodologies for its evaluation provides valuable insights for the development of safer and more sustainable crop protection strategies.

References

- 1. pp1.eppo.int [pp1.eppo.int]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. uppercanadagrowers.ca [uppercanadagrowers.ca]

- 6. Dormant sprays can help reduce pests and disease in fruit trees | What's Growing On - San Joaquin UC Master Gardeners [ucanr.edu]

- 7. ocfruit.com [ocfruit.com]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mbcropalliance.ca [mbcropalliance.ca]

- 11. researchinventy.com [researchinventy.com]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

The Double-Edged Sword of DNOC: An In-depth Technical Guide to its Acute and Chronic Effects on Basal Metabolic Rate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound that has a storied history, from its use as a pesticide to a controversial weight-loss agent in the early 20th century. Its profound effects on metabolism, specifically its ability to significantly increase the basal metabolic rate (BMR), are the primary drivers of both its therapeutic interest and its toxicity. This technical guide provides a comprehensive overview of the acute and chronic effects of DNOC on BMR, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, and providing insights into the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism by which DNOC exerts its potent effects on metabolic rate is through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] Normally, the electron transport chain generates a proton gradient across the inner mitochondrial membrane, which is then used by ATP synthase to produce ATP. DNOC, being a lipophilic weak acid, disrupts this process. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.[1] This uncoupling forces the electron transport chain to work harder to try and re-establish the gradient, leading to an increase in oxygen consumption and the release of energy as heat, rather than being efficiently converted into ATP. This hypermetabolic state is the hallmark of DNOC exposure.[2][3]

Acute Effects on Basal Metabolic Rate

Acute exposure to DNOC leads to a rapid and significant increase in BMR. This is a direct consequence of the uncoupling of oxidative phosphorylation, leading to a state of heightened metabolic activity.

Quantitative Data from Acute Exposure Studies

| Species | Dose | Exposure Duration | Change in Basal Metabolic Rate (BMR) | Reference |

| Human | 3 mg/kg/day | 3 days | 70-100% increase | [3] (citing Dodds and Robertson, 1933) |

| Human | 0.5-1.0 mg/kg/day | 40-48 days | No significant change in pulse or blood pressure, but BMR was elevated | [1] (citing Dodds and Robertson, 1933) |

| Rat | 100 mg/m³ (aerosol) | 4 hours | Elevated body temperature (indicative of increased metabolic rate) | [1] (citing King and Harvey, 1953a) |

Note: The full text of the original studies by Dodds and Robertson (1933) and King and Harvey (1953a) were not available for a detailed protocol review. The data presented is based on citations in later comprehensive toxicological profiles.

Chronic Effects on Basal Metabolic Rate

Chronic exposure to DNOC can lead to a sustained elevation of BMR, which has been exploited for weight loss but also carries significant risks of toxicity. The long-term effects on metabolic regulation are complex and can involve adaptive responses and cumulative toxicity.

Quantitative Data from Chronic Exposure Studies

| Species | Dose | Exposure Duration | Effects on Body Weight and Metabolism | Reference |

| Human | Unknown | 3 years | 15 kg weight reduction | [1] (citing Quick, 1937) |

| Human | Average 1.05 mg/kg/day | 14-63 days | Average weight loss of 0.45 kg/week | [1] (citing Ibrahim et al., 1934) |

| Rat | 2.5–20 mg/kg/day | 90 days | Decreased blood T3 and T4 levels, inactive thyroids | [1] (citing Den Tonkelaar et al., 1983) |

Experimental Protocols

The primary method for determining BMR in the cited animal studies is indirect calorimetry . This technique measures the rate of oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate energy expenditure.

General Protocol for Indirect Calorimetry in Rodents

-

Acclimation: Rodents are individually housed in metabolic cages and acclimated to the experimental conditions for a set period (e.g., 24-48 hours) to minimize stress-induced metabolic changes.

-

Fasting: To measure the basal state, animals are typically fasted overnight (e.g., 12-16 hours) to ensure a post-absorptive state. Water is provided ad libitum.

-

Thermoneutral Environment: The ambient temperature within the metabolic chambers is maintained within the thermoneutral zone for the species (e.g., 28-32°C for mice) to prevent metabolic changes associated with thermoregulation.

-

Gas Analysis: The metabolic cage is part of an open-circuit respirometry system. A constant flow of air is passed through the cage, and the concentrations of O₂ and CO₂ in the air entering and exiting the cage are continuously monitored by gas analyzers.

-

Data Acquisition: Data on VO₂ and VCO₂ are collected at regular intervals (e.g., every 5-15 minutes) over a specified period (e.g., 24 hours) to capture both the active and resting phases of the animal's circadian rhythm.

-

Calculation of BMR: BMR is typically calculated from the lowest consistent VO₂ readings during the animal's inactive (resting) phase. The respiratory exchange ratio (RER = VCO₂/VO₂) is also calculated to determine the primary fuel source being utilized.

Signaling Pathways and Molecular Mechanisms

The uncoupling of oxidative phosphorylation by DNOC triggers a cascade of cellular signaling events aimed at restoring energy homeostasis. While direct studies on DNOC are limited, research on the structurally similar compound 2,4-dinitrophenol (DNP) provides significant insights into the likely signaling pathways involved.

AMP-Activated Protein Kinase (AMPK) and p38 MAPK Signaling

The decrease in cellular ATP levels and the corresponding increase in the AMP:ATP ratio due to uncoupling is a potent activator of AMP-activated protein kinase (AMPK) . AMPK is a master regulator of cellular energy metabolism. Once activated, AMPK initiates a series of responses to increase ATP production and reduce ATP consumption. This includes stimulating glucose uptake and fatty acid oxidation. Studies on DNP have shown that it induces the phosphorylation and activation of both AMPK and p38 mitogen-activated protein kinase (p38 MAPK) , which work in concert to increase glucose uptake in cardiomyocytes.

Mitochondrial Biogenesis and Sirtuin Signaling

Chronic energy stress induced by DNOC may also lead to adaptive responses such as mitochondrial biogenesis , the formation of new mitochondria. This is a compensatory mechanism to increase the cell's capacity for energy production. Key regulators of mitochondrial biogenesis include peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and sirtuin 1 (SIRT1) . SIRT1, an NAD⁺-dependent deacetylase, can activate PGC-1α, which in turn stimulates the expression of genes involved in mitochondrial replication and function. The altered NAD⁺/NADH ratio resulting from the hyperactive electron transport chain could potentially influence SIRT1 activity. While direct evidence for DNOC is lacking, DNP has been shown to promote mitochondrial biogenesis through eNOS and Akt-dependent pathways.

Workflow for a Typical DNOC BMR Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of DNOC on the basal metabolic rate in a rodent model.

References

The Solubility Profile of 4,6-Dinitro-o-cresol (DNOC): A Technical Guide for Researchers

An In-depth exploration into the aqueous and organic solubility of 4,6-Dinitro-o-cresol (DNOC), providing researchers, scientists, and drug development professionals with essential data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction: 4,6-Dinitro-o-cresol (DNOC), a synthetic organic compound, has a history of use as a pesticide, herbicide, and insecticide.[1] Its biological activity and environmental fate are intrinsically linked to its solubility characteristics in various media. Understanding the solubility of DNOC in both aqueous and organic solvents is paramount for a range of applications, including environmental remediation, toxicological studies, and the development of analytical methods. This technical guide provides a comprehensive overview of the solubility of DNOC, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Quantitative Solubility Data

The solubility of DNOC is influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative data for the solubility of DNOC in water and various organic solvents.

Table 1: Solubility of 4,6-Dinitro-o-cresol in Water

| Temperature (°C) | pH | Solubility (mg/L) | Reference |

| 15 | Neutral | 130 | [2][3] |

| 20 | Neutral | 198 | [4] |

| 25 | 4 | 21.3 | [5] |

| 25 | 7 | 6940 | [6] |

| 25 | 10 | 33300 | [5][6] |

Table 2: Solubility of 4,6-Dinitro-o-cresol in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g) | Reference |

| Acetone | Not Specified | 100 | [2][3] |

| Benzene | Not Specified | 37 | [2][3] |

| Chloroform | Not Specified | Soluble | [4] |

| Diethyl Ether | Not Specified | Soluble | [4] |

| Ethanol | Not Specified | 4.3 | [2][3] |

| Petroleum Ether | Not Specified | Slightly Soluble | [4] |

| Toluene | 25 | 25.1 | [6] |

| Dichloromethane | 25 | 50.3 | [6] |

| Ethyl Acetate | 25 | 33.8 | [6] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most common and reliable method is the saturation shake-flask method, followed by a suitable analytical technique for quantification.

Saturation Shake-Flask Method

This method is based on the principle of achieving a saturated solution of the compound in the solvent of interest, followed by the separation of the undissolved solid and quantification of the dissolved substance.

Materials:

-

4,6-Dinitro-o-cresol (DNOC), pure solid

-

Solvent of interest (e.g., distilled water, ethanol, acetone)

-

Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid DNOC to a series of flasks. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the solvent to each flask.

-

Equilibration: Tightly stopper the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). The flasks should be agitated for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution (if necessary): Depending on the expected solubility and the analytical method's linear range, the collected saturated solution may need to be accurately diluted with the same solvent.

-

Quantification: Analyze the concentration of DNOC in the diluted or undiluted saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of DNOC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid, like formic or acetic acid, to ensure DNOC is in its protonated form)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of DNOC of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the filtered and potentially diluted sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Using the calibration curve, determine the concentration of DNOC in the sample. Account for any dilution factors to calculate the final solubility.

Quantification by UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid and effective method for quantification.

Instrumentation:

-

UV-Vis spectrophotometer

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Scan a standard solution of DNOC to determine the wavelength at which it exhibits maximum absorbance.

-

Standard Preparation: Prepare a series of standard solutions of DNOC of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the filtered and potentially diluted sample from the shake-flask experiment at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of DNOC in the sample. Apply any necessary dilution factors to determine the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC or UV-Vis analysis.

References

- 1. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Table 4-2, Physical and Chemical Properties of Dinitrocresols - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. Dinitro-o-cresol final screening assessment - Canada.ca [canada.ca]

- 6. pic.int [pic.int]

An In-depth Technical Guide to Dinitro-o-cresol Isomers and their Toxicological Importance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitro-o-cresol (DNOC) and its isomers are synthetic organic compounds with significant toxicological profiles. Historically used as pesticides and herbicides, their high toxicity has led to restrictions in their use. This guide provides a comprehensive overview of the isomers of this compound, focusing on their chemical properties, toxicological importance, and mechanisms of action. A key focus is the comparative toxicity of the various isomers, supported by quantitative data. Detailed experimental protocols for key toxicological assays are provided, and cellular signaling pathways affected by DNOC are visually represented. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are engaged in the study of nitrophenolic compounds and their biological effects.

Introduction to this compound Isomers

This compound (DNOC) is a nitrated aromatic compound derived from o-cresol. The o-cresol backbone consists of a benzene ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group at adjacent carbon atoms (positions 1 and 2). The addition of two nitro (-NO₂) groups to the remaining four positions on the benzene ring can result in ten possible positional isomers. The most commercially and toxicologically significant of these is 4,6-dinitro-o-cresol.[1] The general chemical structure of this compound has the formula C₇H₆N₂O₅ and a molar mass of approximately 198.13 g/mol .

The isomers of this compound are:

-

2,3-dinitro-o-cresol

-

2,4-dinitro-o-cresol

-

2,5-dinitro-o-cresol

-

2,6-dinitro-o-cresol

-

3,4-dinitro-o-cresol

-

3,5-dinitro-o-cresol

-

3,6-dinitro-o-cresol

-

4,5-dinitro-o-cresol

-

4,6-dinitro-o-cresol

-

5,6-dinitro-o-cresol

This guide will delve into the specific properties and toxicological profiles of these isomers where data is available.

Physicochemical Properties of this compound Isomers

The physicochemical properties of DNOC isomers influence their environmental fate, bioavailability, and toxicokinetics. While data is most abundant for the 4,6-isomer, this section presents available information for various isomers.

| Isomer | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Water Solubility |

| 4,6-Dinitro-o-cresol | 534-52-1 | C₇H₆N₂O₅ | 198.13 | Yellow solid | 87.5 | 0.01% (20°C)[2] |

| 3,5-Dinitro-o-cresol | 497-56-3 | C₇H₆N₂O₅ | 198.13 | --- | --- | --- |

| 2,6-Dinitro-p-cresol * | 609-93-8 | C₇H₆N₂O₅ | 198.13 | Light yellow to yellow solid | 85 | Insoluble |

Note: 2,6-Dinitro-p-cresol is an isomer of dinitrocresol, but not this compound. It is included for comparative purposes as data is more readily available. Further data for other isomers is limited.

Toxicological Importance and Mechanism of Action